

# Introduction: Decoding the Molecular Architecture and Strategic Importance

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## Compound of Interest

Compound Name: *h-d-Lys(boc)-ome.hcl*

Cat. No.: B3029447

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**H-D-Lys(Boc)-OMe.HCl**, chemically known as Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride, is a highly specialized amino acid derivative that serves as a critical building block in synthetic peptide chemistry. Its structure is multifaceted, incorporating three key features that dictate its function: a D-chiral center, a side-chain Boc protecting group, and a C-terminal methyl ester. This combination makes it an invaluable tool for the synthesis of peptides with enhanced therapeutic properties.

The "D" designation signifies that it is the D-enantiomer, or mirror image, of the naturally occurring L-lysine. The incorporation of D-amino acids is a cornerstone strategy in modern drug development to confer proteolytic resistance.<sup>[1][2][3]</sup> Peptides constructed with D-amino acids are not readily recognized by endogenous proteases, which are stereospecific for L-amino acids. This "chiral shield" dramatically increases the peptide's in-vivo half-life and bioavailability, transforming transient biological messengers into viable drug candidates.<sup>[2][4]</sup>

The molecule is further functionalized with two orthogonal protecting groups:

- **N $\epsilon$ -Boc Group:** The epsilon ( $\epsilon$ ) amino group on the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions, leaving other parts of the molecule intact.<sup>[5][6]</sup>
- **C-Terminal Methyl Ester (-OMe):** The carboxylic acid is protected as a methyl ester. This group is stable to the acidic conditions used to remove the Boc group but can be cleaved by saponification (hydrolysis with a base).<sup>[7][8]</sup>

This dual-protection scheme allows for precise, regioselective control during peptide synthesis, primarily in solution-phase methodologies. The hydrochloride (.HCl) salt form enhances the compound's stability and solubility in polar solvents.

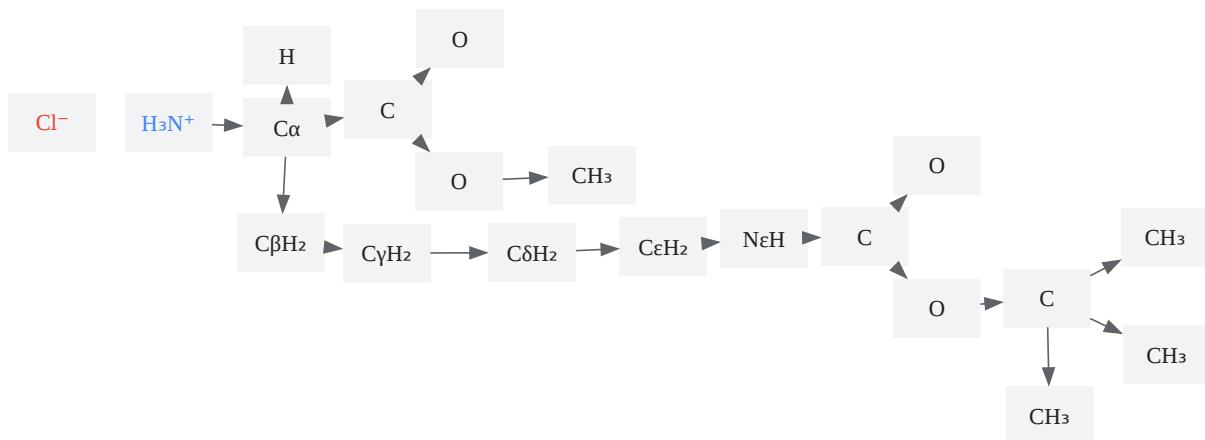
## Physicochemical and Handling Profile

Accurate characterization is the foundation of reproducible science. The key properties of **H-D-Lys(Boc)-OMe.HCl** are summarized below.

Property	Value	Source(s)
Chemical Name	Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride	[9][10]
Synonyms	N-epsilon-Boc-D-lysine methyl ester hydrochloride	[10][11]
CAS Number	66494-53-9	[9][10]
Molecular Formula	C12H25CIN2O4	[9][12]
Molecular Weight	296.79 g/mol	[9][12]
Appearance	White to off-white powder	[10][13]
Melting Point	158-159 °C	[12]
Purity	Typically ≥98% (TLC, HPLC)	[13]
Storage	Store at 0-8 °C, keep dry	[13]

## Molecular Structure Visualization

The diagram below illustrates the specific arrangement of functional groups in **H-D-Lys(Boc)-OMe.HCl**.



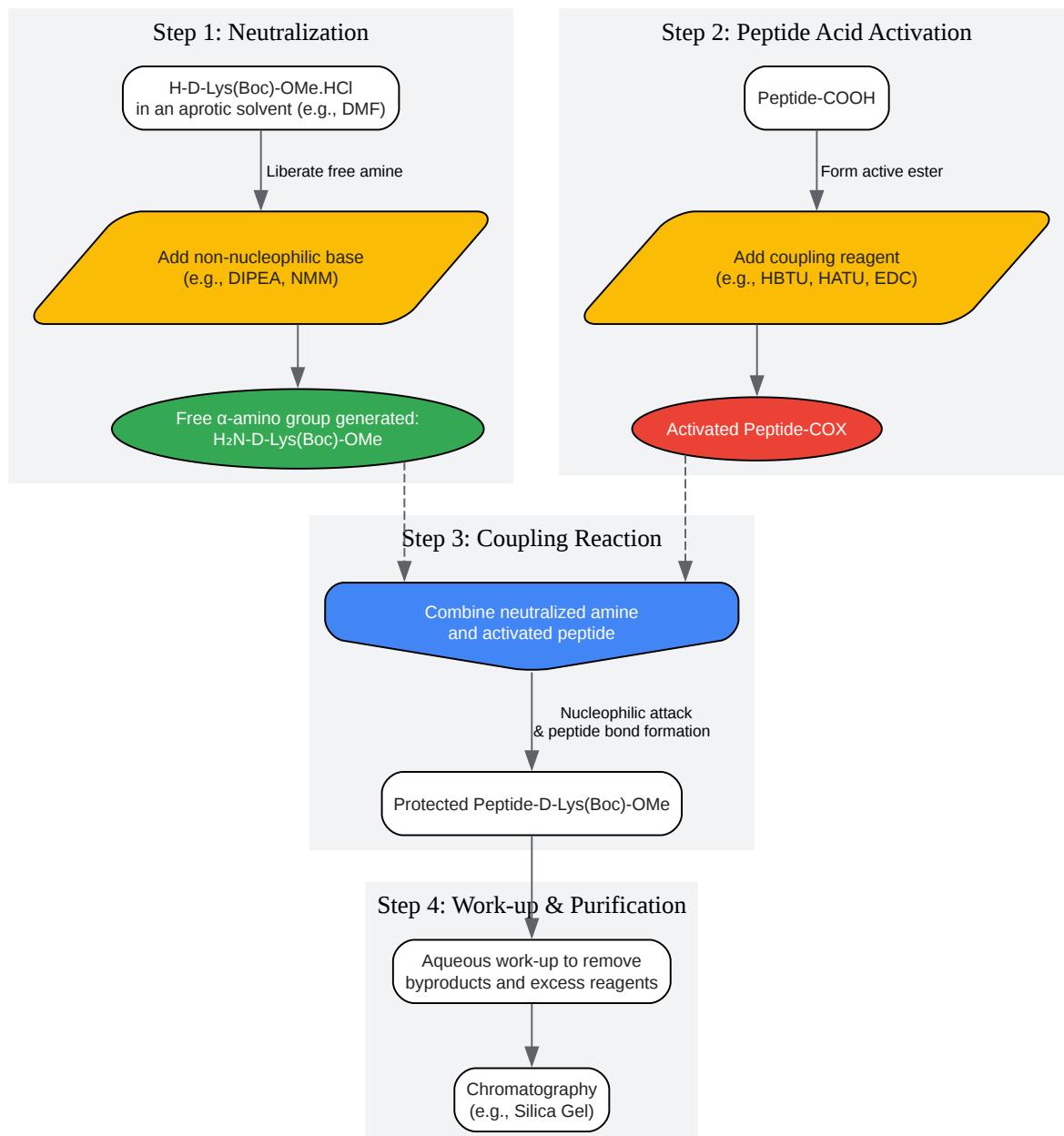
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Caption: Chemical structure of **H-D-Lys(Boc)-OMe.HCl**.

## Core Application: A Workflow for Solution-Phase Peptide Elongation

**H-D-Lys(Boc)-OMe.HCl** is primarily designed for stepwise peptide synthesis in solution. The following protocol outlines a validated workflow for coupling this building block to a peptide chain that has a free carboxylic acid terminus (Peptide-COOH).

## Experimental Workflow Diagram

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Caption: Solution-phase peptide coupling workflow.

## Step-by-Step Coupling Protocol

This protocol describes the coupling of **H-D-Lys(Boc)-OMe.HCl** to an N-terminally protected peptide acid (e.g., Fmoc-Peptide-OH).

- Neutralization of the Amino Acid:
  - Action: Dissolve **H-D-Lys(Boc)-OMe.HCl** (1.2 equivalents relative to the peptide acid) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
  - Causality: The hydrochloride salt protonates the reactive  $\alpha$ -amino group, rendering it non-nucleophilic. A base is required to liberate the free amine for the coupling reaction.
  - Action: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.2 equivalents), dropwise while stirring. Stir for 15-20 minutes.
  - Causality: Using a sterically hindered, non-nucleophilic base prevents unwanted side reactions, ensuring it only acts as a proton scavenger.
- Activation of the Peptide Carboxyl Group:
  - Action: In a separate flask, dissolve the N-protected peptide acid (1.0 equivalent) in anhydrous DMF.
  - Action: Add a coupling reagent such as HBTU (1.15 equivalents) and an activator base like DIPEA (2.5 equivalents). Stir at room temperature for 10-15 minutes.
  - Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (an active ester).<sup>[14][15]</sup> This intermediate is susceptible to nucleophilic attack by the amino group of the lysine derivative, facilitating efficient amide bond formation.<sup>[16]</sup>
- Peptide Bond Formation (Coupling):
  - Action: Slowly transfer the neutralized H-D-Lys(Boc)-OMe solution from Step 1 into the activated peptide solution from Step 2.

- Action: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion.
- Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting peptide acid is consumed.
- Work-up and Purification:
  - Action: Quench the reaction with a mild aqueous acid (e.g., 5% citric acid solution) and extract the product into an organic solvent like ethyl acetate.
  - Causality: The aqueous wash removes water-soluble byproducts from the coupling reagents and any remaining salts.
  - Action: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Action: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure, protected peptide.

## Orthogonal Deprotection Strategies: The Key to Stepwise Synthesis

The utility of **H-D-Lys(Boc)-OMe.HCl** lies in the differential stability of its protecting groups.

### N $\varepsilon$ -Boc Group Removal (Acidolysis)

The Boc group is designed for removal under acidic conditions, a process known as acidolysis.  
[17]

- Mechanism: The acid (e.g., Trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the Boc group. This initiates the collapse of the carbamate, releasing a stable tert-butyl cation, carbon dioxide, and the free amine.[18][19]
- Protocol:

- Dissolve the Boc-protected peptide in Dichloromethane (DCM).
- Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[17]
- Stir at room temperature for 30-60 minutes.
- Remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt.
- Causality: The high stability of the tertiary carbocation intermediate drives the reaction forward under mild acidic conditions that leave the methyl ester and peptide bonds intact.[6]

## Methyl Ester Group Removal (Saponification)

The methyl ester is removed by base-catalyzed hydrolysis.

- Mechanism: A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol.
- Protocol:
  - Dissolve the peptide methyl ester in a solvent mixture such as THF/water.
  - Cool to 0 °C and add an aqueous solution of Lithium Hydroxide (LiOH) (1.0-1.5 equivalents).
  - Stir and monitor the reaction by HPLC or TLC.
  - Upon completion, carefully neutralize the mixture with a mild acid (e.g., 1N HCl) to pH ~7 to protonate the carboxylate.
  - Extract the product into an appropriate organic solvent.
- Causality: The ester is stable to acid but susceptible to nucleophilic attack by a strong base, demonstrating the principle of orthogonality which is fundamental to complex peptide synthesis.[7][16]

# Quality Control and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis.

Analytical Method	Purpose	Expected Outcome
HPLC (High-Performance Liquid Chromatography)	Assess purity and monitor reaction completion.	A single major peak corresponding to the desired product with purity >95%.
MS (Mass Spectrometry)	Confirm molecular weight and identity.	The observed mass should match the calculated mass of the target peptide.
NMR (Nuclear Magnetic Resonance) Spectroscopy	Elucidate the detailed chemical structure and confirm the presence of key functional groups.	Characteristic peaks for the Boc group (~1.4 ppm), methyl ester (~3.7 ppm), and peptide backbone protons.
Amino Acid Analysis (AAA)	Verify the amino acid composition and quantify the peptide. <a href="#">[20]</a> <a href="#">[21]</a>	After acid hydrolysis, the analysis should show the correct stoichiometric ratio of all constituent amino acids. <a href="#">[22]</a> <a href="#">[23]</a>

## Safety, Handling, and Storage

As a laboratory chemical, **H-D-Lys(Boc)-OMe.HCl** requires appropriate handling procedures.

- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[\[24\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood.[\[9\]](#)[\[24\]](#)
- First Aid:
  - Skin Contact: Wash off with soap and plenty of water.[\[9\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes.[\[9\]](#)[\[24\]](#)

- Inhalation: Move person into fresh air.[9]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[13]

## Conclusion

**H-D-Lys(Boc)-OMe.HCl** is more than a mere chemical reagent; it is an enabling tool for the design of next-generation peptide therapeutics. Its unique combination of D-chirality and orthogonal protecting groups provides medicinal chemists with precise control over peptide architecture. By leveraging this building block, researchers can systematically enhance the stability, bioavailability, and ultimately, the clinical potential of novel peptide-based drugs. Understanding its chemical properties, reaction workflows, and analytical validation is essential for its effective application in the rigorous environment of drug discovery and development.

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